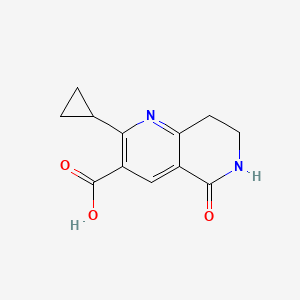
2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a cyclopropyl group, a carboxylic acid group, and a tetrahydro-1,6-naphthyridine core, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves multi-step processes. One common synthetic route includes the cyclization of substituted amides of 2-styrylnicotinic acid, which undergoes cyclization when heated in polyphosphoric acid . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing commercially available reagents and catalysts.
Analyse Chemischer Reaktionen
2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, its anticancer activity is often linked to its ability to inhibit certain enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:
5,6,7,8-Tetrahydro-1,6-naphthyridine: This compound shares a similar core structure but lacks the cyclopropyl and carboxylic acid groups, resulting in different chemical and biological properties.
1,2,3,4-Tetrahydro-1,5-naphthyridine: Another naphthyridine derivative with a different ring fusion pattern, leading to distinct reactivity and applications.
The unique structural features of this compound, such as the cyclopropyl group and carboxylic acid functionality, contribute to its distinct chemical behavior and wide range of applications.
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-cyclopropyl-5-oxo-7,8-dihydro-6H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11-7-5-8(12(16)17)10(6-1-2-6)14-9(7)3-4-13-11/h5-6H,1-4H2,(H,13,15)(H,16,17) |
InChI-Schlüssel |
KFXVDYUAJBEXRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=C3C(=N2)CCNC3=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


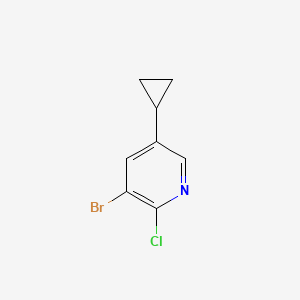
![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
![4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)
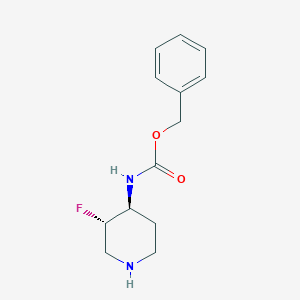



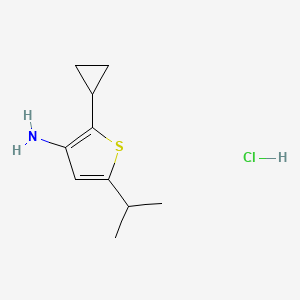
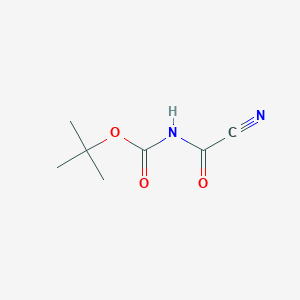

![8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13328937.png)

![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13328962.png)

